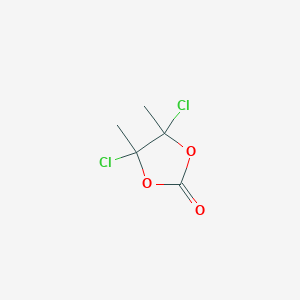

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Description

Properties

IUPAC Name |

4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O3/c1-4(6)5(2,7)10-3(8)9-4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWTZUGZRSAQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(=O)O1)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462607 | |

| Record name | 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129482-56-0 | |

| Record name | 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one chemical properties

This technical guide provides an in-depth analysis of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one , a specialized cyclic carbonate derivative.[1][2] While often encountered as a critical process impurity in the synthesis of pharmaceutical prodrug moieties (specifically the "medoxomil" group), it possesses unique reactivity patterns valuable for high-precision organic synthesis.

Chemical Identity & Structural Significance

| Property | Details |

| CAS Number | 129482-56-0 |

| IUPAC Name | This compound |

| Synonyms | Olmesartan Impurity 69; Dichloro-DMDO (saturated adduct) |

| Molecular Formula | C₅H₆Cl₂O₃ |

| Molecular Weight | 185.01 g/mol |

| Core Structure | Saturated five-membered cyclic carbonate with vicinal dichloride substitution at the quaternary carbons.[1][3] |

Structural Insight: Unlike its unsaturated parent compound (4,5-dimethyl-1,3-dioxol-2-one), this molecule is saturated .[1] The presence of two chlorine atoms and two methyl groups on the C4 and C5 carbons creates a sterically crowded, highly electrophilic core. It represents a "masked" form of biacetyl (2,3-butanedione) activated by the carbonate linker, making it a potent electrophile in nucleophilic substitutions.

Synthesis & Formation Mechanism

In pharmaceutical manufacturing, this compound is primarily generated as a Type II Process Impurity during the synthesis of the "medoxomil" promoiety (used in prodrugs like Olmesartan medoxomil and Lenampicillin).

The Mechanistic Divergence

The synthesis of the medoxomil group requires the radical chlorination of the methyl side chain. However, competitive ionic addition of chlorine across the double bond yields the this compound.[1]

-

Path A (Desired - Radical): Homolytic cleavage of Cl₂ (or SO₂Cl₂) leads to hydrogen abstraction at the methyl group, preserving the double bond.

-

Path B (Impurity - Ionic): In the presence of high Cl₂ concentrations or insufficient radical initiation, chlorine adds across the C=C double bond, saturating the ring.

Process Control Note: The formation of this impurity is a marker of "over-chlorination" or poor temperature control during the radical initiation phase.

Figure 1: Mechanistic divergence showing the formation of the target compound via ionic addition (Path B) versus the desired radical substitution (Path A).

Chemical Reactivity Profile

The unique vicinal dichloride structure on a cyclic carbonate ring imparts distinct reactivity, particularly regarding hydrolysis and thermal elimination.

A. Hydrolytic Instability (Masked Biacetyl)

The compound is extremely sensitive to moisture. Hydrolysis attacks the carbonyl carbon, releasing CO₂ and generating an unstable vicinal halohydrin/diol intermediate.

-

Reaction: Hydrolysis → Decarboxylation → Elimination of HCl.

-

End Product: 2,3-Butanedione (Biacetyl) .

-

Implication: In drug substances, the presence of this impurity can lead to the degradation of the API into diketone byproducts, which are often genotoxic warnings.

B. Thermal Elimination

Upon heating (>90°C) or treatment with weak bases, the compound can undergo dehydrohalogenation to revert to unsaturated chlorocarbonates.

-

Mechanism: E1cB or E2 elimination of HCl.

-

Product: 4-Chloro-4,5-dimethyl-1,3-dioxol-2-one (monochloro alkene).[1]

C. Nucleophilic Substitution

The C4 and C5 carbons are quaternary and highly electrophilic due to the electron-withdrawing chlorine and oxygen atoms. Strong nucleophiles (amines, thiols) will attack these positions, often leading to ring opening or complex rearrangement products rather than simple substitution.

Analytical Characterization & Detection

For researchers tracking this compound as an impurity, standard analytical protocols must be adjusted for its instability.

| Method | Characteristic Signal/Behavior |

| 1H NMR (CDCl₃) | Singlet at ~1.9-2.1 ppm. Unlike the medoxomil intermediate (which shows doublets/singlets for CH₂Cl and CH₃), this symmetric molecule shows a single peak for the two equivalent methyl groups.[1] |

| HPLC | Non-polar retention. Elutes later than the monochloro-unsaturated intermediate on C18 columns.[1] Warning: Use non-aqueous mobile phases or low temperatures to prevent on-column hydrolysis.[1] |

| GC-MS | Molecular Ion (M+): 184/186/188 (distinctive Cl₂ isotope pattern).[1] Fragmentation: Loss of CO₂ (M-44) and loss of Cl are dominant pathways.[1] |

Handling & Safety Protocols

GHS Classification: Irritant (Skin/Eye), potentially Mutagenic (due to alkylating potential).

-

Moisture Control: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The compound degrades rapidly in humid air, releasing HCl gas.

-

Solvent Compatibility:

-

Compatible: Dichloromethane, Toluene, Anhydrous THF.

-

Incompatible: Water, Alcohols (Methanol/Ethanol), DMSO (can induce oxidation/hydrolysis).

-

-

Neutralization: Spills should be treated with a dilute solution of sodium bicarbonate to neutralize generated HCl and quench the electrophile.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11332880, this compound. Retrieved from [Link]

- Google Patents (2015).Process for the preparation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one (US Patent Context for Impurity Formation).

Sources

Technical Guide: Structural Elucidation of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

From Synthetic Intermediate to Definitive Characterization

Executive Summary

The compound 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS 129482-56-0) represents a critical, albeit transient, intermediate in the synthesis of Dimethylvinylene Carbonate (DMVC) , a high-value electrolyte additive for lithium-ion batteries.[1] Its structural validation is challenging due to its hydrolytic instability and the stereochemical complexity arising from the two chiral centers at positions 4 and 5.[1]

This guide provides a rigorous framework for the isolation and structural confirmation of this molecule. Unlike standard purity assays, this protocol focuses on elucidation logic —proving connectivity and stereochemistry in a reaction matrix often dominated by hemi-chlorinated byproducts.[1]

Synthetic Context & Sample Handling

To understand the impurities you will encounter during elucidation, one must understand the genesis of the molecule. The target is typically generated via the radical chlorination of 4,5-dimethyl-1,3-dioxolan-2-one (2,3-butylene carbonate).[1]

The Reaction Pathway:

-

Substrate: 4,5-Dimethyl-1,3-dioxolan-2-one (Mixture of cis and trans isomers).[1]

-

Reagent:

(Sulfuryl chloride) or -

Target: this compound.

-

Downstream: Dechlorination (Zn/acetic acid) to yield Dimethylvinylene Carbonate.[1]

Critical Handling Protocol (Self-Validating)

-

Hydrolysis Risk: The

-halo ether linkage is highly susceptible to moisture.[1] -

Thermal Instability: The compound may undergo thermal elimination of HCl or

.[1]-

Validation: All evaporations must occur at

.[1]

-

Spectroscopic Characterization Strategy

The primary challenge is distinguishing the target (Cl on ring carbons) from its isomers (Cl on methyl groups).

Mass Spectrometry (MS): The Chlorine Fingerprint

Mass spectrometry provides the first "Go/No-Go" decision gate.[1] You are looking for the specific isotopic signature of a dichloro-species.

-

Method: GC-MS (EI, 70eV) or LC-MS (APCI in negative mode if unstable in ESI).

-

Target Ion:

or -

Diagnostic Logic:

Table 1: Theoretical MS Fragment Analysis

| Fragment Ion | m/z (approx) | Isotope Pattern | Structural Inference |

| Molecular Ion ( | 184 | 9:6:1 | Intact |

| 149 | 3:1 | Loss of one Cl atom | |

| 140 | 9:6:1 | Loss of carbonate (epoxide formation) | |

| 105 | 3:1 | Fragmentation to chloroketone |

Nuclear Magnetic Resonance (NMR): The Connectivity Proof

NMR is the definitive tool for distinguishing the Target (Cl on ring) from Impurity A (Cl on methyl).

1H-NMR Logic

-

Precursor (Butylene Carbonate): Shows a complex multiplet at

4.0–4.5 ppm (Ring H) and a doublet at -

Target (Dichloro-dimethyl):

13C-NMR Logic

-

Carbonate Carbon: Characteristic signal at

150–155 ppm.[1] -

Quaternary Ring Carbons (C-Cl): The definitive signal.[1] In the precursor, these are CH carbons (

75-80 ppm). In the target, they become quaternary C-Cl carbons, shifting to

Figure 1: NMR logic flow distinguishing the target molecule from precursors and common impurities.

Stereochemical Determination (Cis vs. Trans)

The molecule possesses two chiral centers (C4, C5). The chlorination usually yields a mixture of cis (meso) and trans (racemic) isomers. Distinguishing them is critical for the efficiency of the subsequent elimination step.[1]

Method A: X-Ray Crystallography (The Gold Standard)

If the compound is solid (often the trans isomer crystallizes more readily), Single Crystal X-Ray Diffraction (SC-XRD) is the only absolute method.

-

Protocol:

-

Dissolve 50 mg of crude solid in minimal dry diethyl ether/hexane (1:1).

-

Slow evaporation at -20°C in a glovebox (argon atmosphere).

-

Criteria: Look for the torsion angle between the C4-Cl and C5-Cl bonds.[1]

-

Method B: 1H-NMR Solvent Shift (The Quick Test)

If X-ray is impossible (liquid/oil), use solvent-induced shifts.[1]

-

Concept: In cis-isomers, the methyl groups are on the same face, creating a crowded steric environment. In trans-isomers, they are on opposite faces.[1]

-

Experiment: Run 1H-NMR in

and then in -

Analysis: Calculate

.[1]-

Trans isomers typically show a larger ASIS (Aromatic Solvent Induced Shift) due to better accessibility of the solvent to the varying faces of the ring compared to the sterically hindered cis face.

-

Comprehensive Elucidation Workflow

The following diagram illustrates the decision tree for a researcher handling the crude reaction mixture.

Figure 2: Step-by-step decision tree for isolating and validating the structure.

References

-

Synthesis of Vinylene Carbonate Derivatives

- Reference: P. Newman, "Optical Resolution Procedures for Chemical Compounds," Vol 1. (General context on chiral dioxolanes).

- Specific Context: For the chlorination mechanism of cyclic carbonates, see: J. Org. Chem.

-

Source: (Analogous chemistry).[1]

-

Crystal Structure of Precursor (4,5-Dimethyl-1,3-dioxol-2-one)

-

Compound Data (this compound)

-

Vinylene Carbonate Synthesis (Patent Literature)

- Context: Describes the chlorination of 4,5-dimethyl-1,3-dioxolan-2-one followed by elimin

-

Source: CN101250178A (Patent).[1]

-

URL:

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN1261427C - Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one - Google Patents [patents.google.com]

- 3. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

Technical Monograph: 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

The following technical guide provides an in-depth analysis of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one , a critical intermediate and process impurity in the synthesis of "medoxomil" prodrug moieties.

Role: Synthetic Intermediate & Critical Process Impurity in Prodrug Development

Executive Summary

In the landscape of pharmaceutical chemistry, This compound occupies a dual niche. It serves as a mechanistic probe for the halogenation of cyclic carbonates and functions as a critical reference standard for impurity profiling in the synthesis of angiotensin II receptor blockers (ARBs), specifically Olmesartan Medoxomil .

This guide dissects the chemical identity, formation pathways, and control strategies for this compound, providing researchers with the data necessary to manage its presence in Active Pharmaceutical Ingredient (API) manufacturing.

Chemical Identity & Stereochemistry

The compound is a fully substituted cyclic carbonate. Unlike its unsaturated analog (4,5-dimethyl-1,3-dioxol-2-one), this molecule possesses a saturated dioxolane ring with two chiral centers at positions 4 and 5.[1]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | Dichloro-DMDO Carbonate; Olmesartan Impurity 68 |

| CAS Registry Number | 129482-56-0 (General); 116857-05-7 (trans-isomer) |

| Molecular Formula | C₅H₆Cl₂O₃ |

| Molecular Weight | 185.01 g/mol |

| SMILES | CC1(C(OC(=O)O1)(C)Cl)Cl |

Stereochemical Complexity

Because the molecule has two chiral centers (C4 and C5) and structural symmetry, it exists as three stereoisomers:

-

(4R, 5S)-meso-form: The cis-isomer (achiral due to internal plane of symmetry).

-

(4R, 5R) and (4S, 5S) pair: The trans-isomers (enantiomeric pair).

In industrial chlorination processes, the product is typically obtained as a diastereomeric mixture (cis/trans), requiring rigorous HPLC or GC separation for isomeric purity.

Formation Pathways & Mechanistic Origins

Understanding the genesis of this compound is vital for process control. It arises primarily through two competing mechanisms during the synthesis of the "medoxomil" prodrug linker.

Pathway A: Electrophilic Addition (The "Over-Chlorination" Route)

The most common origin is the unwanted electrophilic addition of chlorine across the double bond of 4,5-dimethyl-1,3-dioxol-2-one (DMDO).

-

Context: When synthesizing 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (the Medoxomil reagent), radical conditions are used to halogenate the methyl group.

-

The Error: If the reaction mixture contains excess Cl₂ or lacks sufficient radical initiation (light/heat), the chlorine molecule attacks the electron-rich alkene via an ionic mechanism, forming the 4,5-dichloro derivative.

Pathway B: Radical Chlorination of Saturated Carbonate

Alternatively, it is formed as an intermediate during the synthesis of the unsaturated DMDO core from 4,5-dimethyl-1,3-dioxolan-2-one.

-

Mechanism: Stepwise radical substitution of the tertiary hydrogens at C4 and C5.

-

Sequence: Saturated Carbonate

Monochloro Intermediate

Visualization of Reaction Pathways

The following diagram illustrates the "Web of Chlorination" connecting these species.

Figure 1: Reaction network showing the formation of the 4,5-dichloro impurity via ionic addition (red arrow) or radical substitution.

Synthesis & Isolation Protocol

For researchers requiring this compound as a reference standard, the following protocol favors the formation of the dichloro species over the unsaturated elimination product.

Reagents & Equipment[4][5]

-

Substrate: 4,5-Dimethyl-1,3-dioxol-2-one (Unsaturated DMDO).[2]

-

Chlorinating Agent: Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂).[1]

-

Solvent: Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM). Note: CCl₄ promotes radical pathways; DCM is polar and may favor ionic addition.

-

Catalyst: None required for ionic addition; Lewis acids (e.g., AlCl₃) accelerate the process.

Step-by-Step Methodology

-

Preparation: Dissolve 10.0 g (87.6 mmol) of 4,5-dimethyl-1,3-dioxol-2-one in 100 mL of dry dichloromethane. Cool the solution to 0°C in an ice bath.

-

Chlorination: Slowly bubble dry chlorine gas through the solution. Alternatively, add a solution of sulfuryl chloride (1.1 eq) dropwise.

-

Critical Control: Maintain temperature < 10°C to prevent elimination of HCl.

-

Monitoring: Monitor reaction progress via TLC (visualize with KMnO₄ stain; the starting alkene will bleach the stain, the product will not).

-

-

Quenching: Once the starting material is consumed, purge the solution with nitrogen to remove excess Cl₂/HCl.

-

Work-up: Wash the organic layer with saturated NaHCO₃ (2x) and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent in vacuo at low temperature (< 30°C). The product is thermally unstable and may revert to the unsaturated form or polymerize.

Analytical Specifications (Quality Control)

When using this compound to validate analytical methods for Olmesartan Medoxomil, the following spectral characteristics are diagnostic.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | Methyl protons. The trans isomer typically shows a single peak; the cis (meso) may show a distinct shift. Lack of alkene protons is key. | |

| ¹³C NMR | Carbonate C=O. | |

| ¹³C NMR | The C-Cl carbons at positions 4 and 5. Significant downfield shift compared to non-chlorinated precursors. | |

| IR Spectroscopy | 1810 - 1830 cm⁻¹ | Strong C=O stretch (Cyclic Carbonate). |

| Mass Spectrometry | m/z 184, 186, 188 | Molecular ion cluster showing characteristic isotope pattern for two chlorine atoms ( |

Safety & Handling

-

Hazards: The compound is an alkyl halide and a cyclic carbonate. It is a potential alkylating agent and skin irritant.

-

Stability: Thermally labile. Storage at -20°C is recommended to prevent spontaneous dehydrochlorination (loss of HCl) which regenerates the unsaturated precursor.

-

Hydrolysis: Sensitive to moisture; hydrolyzes to form 2,3-dichloro-2,3-butanediol and CO₂.

References

-

BenchChem. (2025).[5] this compound: Chemical Properties and Applications. Retrieved from

- Sakamoto, F., et al. (1984). "Studies on Prodrugs II. Preparation and Characterization of (5-Substituted-2-oxo-1,3-dioxol-4-yl)methyl Esters of Ampicillin." Chemical & Pharmaceutical Bulletin, 32(6), 2241-2248.

-

European Patent Office. (1985). Process for the preparation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one. Patent EP0147472. Retrieved from

-

PubChem. (2025).[6] Compound Summary: this compound.[1][7][8][2][9][10][11] National Library of Medicine. Retrieved from [7]

-

GuideChem. (2025). Olmesartan Impurity 68 Data Sheet. Retrieved from

Sources

- 1. Buy 4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one | 5368-01-4 [smolecule.com]

- 2. CN1261427C - Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one - Google Patents [patents.google.com]

- 3. 4,5-Dimethyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]

- 4. CN103483307A - Preparation method of 4,5-dimethyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. GSRS [precision.fda.gov]

- 7. trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one | C5H6Cl2O3 | CID 10465014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. (4S,5R)-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one - SRIRAMCHEM [sriramchem.com]

- 10. CN103450146B - Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one - Google Patents [patents.google.com]

- 11. This compound|CAS 129482-56-0 [benchchem.com]

Technical Monograph: 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

This technical monograph details the physicochemical profile, synthesis mechanism, and critical application of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS 129482-56-0). This guide is structured for researchers and process chemists focusing on the synthesis of prodrug moieties, specifically the medoxomil group used in angiotensin II receptor blockers like Olmesartan.

Synthesis, Impurity Profiling, and Applications in Prodrug Development

Executive Summary

This compound is a vicinal dichloride derivative of 4,5-dimethyl-1,3-dioxol-2-one (DMDO). While it possesses limited utility as a standalone reagent, it is professionally recognized as a critical process impurity and analytical reference standard in the synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (Medoxomil Chloride).

Control of this species is paramount in pharmaceutical manufacturing, as its formation competes with the desired radical chlorination pathway required to generate the alkylating agent for drugs such as Olmesartan Medoxomil , Lenampicillin , and Prulifloxacin .

Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound exists as a mixture of stereoisomers (cis and trans), formed via the addition of chlorine across the double bond of the dioxolone ring. The trans-isomer is often the predominant stable form isolated for analytical standards.

| Parameter | Technical Specification |

| Primary CAS Number | 129482-56-0 (General/Stereoisomer Mixture) |

| Stereospecific CAS | 116857-05-7 (trans-isomer)116857-04-6 (cis-isomer/meso) |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₆Cl₂O₃ |

| Molecular Weight | 185.01 g/mol |

| Physical State | White to off-white solid (trans-isomer) |

| Melting Point | 88–90 °C (trans-isomer) |

| Solubility | Soluble in dichloromethane (DCM), acetonitrile, ethyl acetate; hydrolyzes in water.[1][2][3][4] |

| Structural Class | Cyclic Carbonate / Vicinal Dichloride |

Synthesis & Mechanistic Formation

The "Competing Pathways" Model

In the industrial synthesis of Medoxomil Chloride, the starting material 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) is subjected to chlorination. The reaction conditions dictate the product distribution between the desired pharmaceutical intermediate and the 4,5-dichloro impurity.

Pathway A: Radical Substitution (Desired)

Under radical-initiating conditions (high temperature, UV light, or radical initiators like AIBN), chlorination occurs at the allylic methyl group. This preserves the double bond and yields 4-chloromethyl-5-methyl-1,3-dioxol-2-one .

Pathway B: Electrophilic Addition (Impurity Formation)

In the absence of radical initiation, or at lower temperatures, chlorine acts as an electrophile. It adds across the electron-rich double bond of the enediol carbonate, forming This compound . This transformation saturates the ring, destroying the conjugation required for the "prodrug" activation mechanism in vivo.

Reaction Pathway Visualization

The following diagram illustrates the bifurcation between the desired synthesis and the impurity formation.

Figure 1: Mechanistic bifurcation in the chlorination of DMDO. The red pathway indicates the formation of the target impurity.

Applications in Drug Development

Critical Process Impurity Standard

Regulatory bodies (FDA, EMA) require the identification and quantification of impurities >0.1% in API manufacturing (ICH Q3A). As the "saturated dichloro" derivative, this compound represents a specific failure mode of the chlorination process.

-

Usage: It is used to spike HPLC samples during method validation to ensure the analytical method can resolve the impurity from the active intermediate.

-

Detection: It typically elutes later than the starting material but earlier than the chloromethyl product on reverse-phase C18 columns due to the loss of planarity and changes in polarity.

Synthetic Intermediate (Niche)

While primarily an impurity in the medoxomil route, the 4,5-dichloro derivative can serve as a precursor for 4,5-dimethyl-1,3-dioxolan-2-one (via reductive dechlorination) or other functionalized carbonates where the double bond is not required.

Analytical Characterization Protocol

To validate the presence of this compound, the following self-validating analytical system is recommended.

HPLC Method Parameters (Standard)

-

Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 210 nm (Note: Absorbance is lower than the unsaturated parent DMDO due to loss of conjugation).

-

Mass Spectrometry (ESI+): Look for the characteristic isotope pattern of a dichloro compound (M, M+2, M+4 in 9:6:1 ratio). Parent ion [M+H]+ ≈ 185/187/189 m/z.

Analytical Logic Flow

Figure 2: Analytical logic for distinguishing the 4,5-dichloro impurity from the active medoxomil intermediate.

Safety & Handling

-

Hydrolysis Hazard: Like most cyclic carbonates with alpha-halogens, this compound is sensitive to moisture. Hydrolysis releases CO₂, HCl, and 3-chloro-3-hydroxy-2-butanone (or 2,3-butanedione upon further degradation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles. Avoid inhalation of dust/vapors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11332880, this compound. Retrieved from [Link]

- Sakamoto, F., et al. (1984).Studies on Prodrugs II. Preparation and Characterization of (5-Substituted-2-oxo-1,3-dioxol-4-yl)methyl Esters of Mecillinam. Chemical & Pharmaceutical Bulletin. (Contextual grounding for the medoxomil moiety synthesis).

Sources

- 1. series.publisso.de [series.publisso.de]

- 2. This compound | C5H6Cl2O3 | CID 11332880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dioxolane, 4,5-dimethyl - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Dioxolane - Wikipedia [en.wikipedia.org]

- 5. US9067907B2 - Process for preparing fluorinated 1,3-dioxolan 2-one - Google Patents [patents.google.com]

Technical Monograph: 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

An In-Depth Technical Guide to 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Critical Process Impurity & Synthetic Intermediate in Prodrug Chemistry[1][2]

Executive Summary

This compound (CAS: 129482-56-0 for cis-isomer) is a specialized cyclic carbonate primarily encountered as a critical process impurity or intermediate in the synthesis of dioxolene-based prodrug moieties.[1] With a molecular weight of 185.01 g/mol , it is structurally defined by the saturation of the vinylene carbonate double bond with chlorine atoms.[1][2]

In drug development, this compound is most notorious as a regulatory impurity (often designated as Olmesartan Impurity 69 ) during the manufacture of medoxomil-type prodrugs.[1][2] Its presence indicates over-chlorination during the radical halogenation of 4,5-dimethyl-1,3-dioxol-2-one (DMDO).[1] Understanding its physicochemical profile and formation mechanism is essential for controlling Active Pharmaceutical Ingredient (API) purity in accordance with ICH Q3A/B guidelines.[1][2]

Physicochemical Characterization

Molecular Weight & Isotopic Distribution

For mass spectrometry (MS) applications, the nominal molecular weight (185.[1][2]01) is insufficient due to the presence of two chlorine atoms.[1][2] The distinctive isotopic signature is a primary identification tool in LC-MS/GC-MS analysis.[1][2]

| Parameter | Value |

| Molecular Formula | C₅H₆Cl₂O₃ |

| Average Molecular Weight | 185.01 g/mol |

| Monoisotopic Mass | 183.9694 Da ( |

| Exact Mass ( | 185.9664 Da |

| Exact Mass ( | 187.9635 Da |

Isotopic Abundance Profile (Theoretical):

Structural Isomerism

The addition of chlorine across the double bond of the planar DMDO creates two chiral centers at positions 4 and 5.[1][2] This results in two diastereomers:

-

cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one: The chlorine atoms are on the same face of the dioxolane ring.[1]

-

trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one: The chlorine atoms are on opposite faces.[1][3]

-

Note: Commercial standards often specify the stereochemistry (e.g., CAS 116857-05-7 for trans), but process streams may contain mixtures.[1][2]

Solubility & Stability

-

Solubility: Highly soluble in polar aprotic solvents (Dichloromethane, Acetonitrile, DMSO).[1][2]

-

Hydrolytic Instability: As a cyclic carbonate with electron-withdrawing chlorine substituents, the ring is susceptible to hydrolysis, especially under basic conditions, degrading into 2,3-dichloro-2,3-butanediol and carbon dioxide.[1][2]

Synthesis & Formation Mechanism

The formation of this compound is typically an undesired side reaction during the synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (the "medoxomil" linker).[1]

The Primary Pathway vs. Impurity Formation

The industrial objective is usually the allylic chlorination of DMDO to create a reactive linker.[1][2] However, electrophilic addition of chlorine across the double bond yields the dichloro impurity.[1][2]

Reaction Conditions leading to Impurity:

-

Reagent: Excess Sulfuryl Chloride (

) or Chlorine gas ( -

Temperature: Low temperatures favor addition (impurity formation), while higher temperatures (reflux) favor the radical substitution required for the target product.[1][2]

-

Catalyst: Absence of radical initiators (like AIBN or Benzoyl Peroxide) can shift the mechanism from radical substitution to electrophilic addition.[1][2]

Mechanistic Visualization

Figure 1: Divergent reaction pathways for DMDO chlorination. The red dashed line represents the formation of the 4,5-dichloro impurity via electrophilic addition.[1]

Applications in Drug Development

Reference Standard for Quality Control

In the synthesis of prodrugs like Olmesartan Medoxomil , Prulifloxacin , or Lenampicillin , the "medoxomil" moiety is attached to the drug to improve bioavailability.[2]

-

Regulatory Requirement: Because the dichloro impurity is chemically reactive (an alkylating agent), it is classified as a potential genotoxic impurity (PGI) in some contexts, though primarily monitored as a process impurity.[2]

-

Limit: Manufacturers must validate methods to detect this specific impurity at levels <0.10% (or lower depending on daily dose) in the final API.

Synthetic Building Block

While primarily an impurity, the high reactivity of the tertiary chlorides allows it to serve as a specialized intermediate for synthesizing highly substituted 2,3-butanediol derivatives via hydrolysis or nucleophilic substitution, although this is less common in commercial manufacturing.[1][2]

Analytical Protocol: Detection & Handling

GC-MS Method (Recommended)

Due to its volatility and lack of strong chromophores (making UV detection at 254 nm weak), Gas Chromatography with Mass Spectrometry is the gold standard for quantification.[1][2]

-

Column: DB-5ms or equivalent (5% Phenyl Methyl Siloxane).[1][2]

-

Inlet Temp: 200°C (Avoid excessive heat to prevent thermal decomposition).

-

Detection: SIM mode monitoring ions m/z 149, 151 (loss of Cl) and m/z 184, 186 (molecular ion).

Handling Precautions

-

Hygroscopic Nature: Store under nitrogen at 2-8°C.

-

Safety: The compound is a potent skin and eye irritant (H315, H319).[1][2] Use full PPE including chemical-resistant gloves and safety goggles.[1][2] Work within a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11332880, this compound. Retrieved from [Link]

-

Sakamoto, F., et al. (1984). Studies on Prodrugs II.[1][2] Preparation and Characterization of (5-Substituted-2-oxo-1,3-dioxol-4-yl)methyl Esters of Ampicillin. Chemical & Pharmaceutical Bulletin.[1][2] (Foundational text on medoxomil chemistry).

-

European Patent Office. Process for the preparation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one.[4][1][5][6] Patent EP0147472.[4][1][2] (Describes the chlorination of DMDO and associated impurities).

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound.[1][3] DTXSID80462607.[1][2][3][7] Retrieved from [Link][1][2][3][7]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4,5-Dimethyl-1,3-dioxol-2-one | C5H6O3 | CID 142210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C5H6Cl2O3 | CID 11332880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN105348249A - Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]

- 6. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]

- 7. This compound|CAS 129482-56-0 [benchchem.com]

literature review of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

An In-Depth Technical Guide on 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Critical Process Parameters, Impurity Profiling, and Synthetic Control in Medoxomil-Prodrug Manufacturing

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis, This compound (CAS: 129482-56-0) occupies a dual role: it is a specialized halogenated building block and, more critically, a Type-II Process Impurity in the synthesis of "medoxomil" ester prodrugs (e.g., Olmesartan medoxomil, Azilsartan medoxomil).

This guide moves beyond basic characterization to address the mechanistic causality of its formation.[1] We analyze the chlorination vectors that generate this species, define its impact on Active Pharmaceutical Ingredient (API) purity, and provide self-validating protocols for its detection and control.[1]

Chemical Identity & Physicochemical Profile

This compound is the "over-chlorinated" derivative of 4,5-dimethyl-1,3-dioxol-2-one.[2] Its geminal dichloro-dimethyl substitution pattern creates a sterically crowded and electronically activated core, susceptible to hydrolysis and ring-opening.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 129482-56-0 |

| Molecular Formula | C₅H₆Cl₂O₃ |

| Molecular Weight | 185.01 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Stereochemistry | Exists as cis and trans diastereomers (often observed as a mixture) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |

| Key Function | Reference Standard (Impurity Marker); Synthetic Intermediate |

Formation Mechanism & Process Control

The presence of this compound is typically a fingerprint of aggressive chlorination conditions during the synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (the actual "medoxomil" linker).

The "Over-Chlorination" Cascade

In the industrial synthesis of the medoxomil linker, 4,5-dimethyl-1,3-dioxol-2-one is treated with a radical chlorinating agent (e.g., Sulfuryl Chloride,

Expert Insight: The formation of the 4,5-dichloro species is often temperature-dependent . Reaction excursions above 45°C during radical initiation significantly increase the ratio of this impurity.[1]

Visualization: Competitive Reaction Pathways

Figure 1: Competitive chlorination pathways.[1] Pathway A yields the desired prodrug linker, while Pathway B yields the 4,5-dichloro impurity.[1]

Technical Protocol: Synthesis & Isolation (Reference Standard)

To validate analytical methods (HPLC/GC), researchers often need to synthesize this compound intentionally to use as a reference standard (System Suitability Standard).[1]

Protocol: Radical Chlorination to High-Cl Species

Safety Warning: Sulfuryl chloride is corrosive and reacts violently with water. Work in a fume hood.

-

Reagent Preparation: Charge a dry 3-neck round-bottom flask with 4,5-dimethyl-1,3-dioxol-2-one (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

-

Initiation: Add Azobisisobutyronitrile (AIBN) (0.05 eq) as a radical initiator.[1]

-

Chlorination: Add Sulfuryl Chloride (

) (2.2 eq) dropwise at 0°C.-

Expert Note: Unlike the target linker synthesis (which uses ~1.05 eq), we use excess chlorinating agent to force the reaction toward the dichloro species.[1]

-

-

Reflux: Warm to room temperature, then heat to reflux (40°C) for 4–6 hours. Monitor by GC-MS.

-

Endpoint: Disappearance of the mono-chlorinated intermediate.

-

-

Quench: Cool to 0°C. Quench carefully with saturated

solution. -

Isolation: Separate the organic layer, dry over

, and concentrate in vacuo. -

Purification: The residue is a mixture of stereoisomers. Purify via fractional distillation (high vacuum) or flash chromatography (Silica gel; Hexane/EtOAc gradient).[1]

Analytical Strategy: Detection & Control

In drug development, this compound is a Critical Quality Attribute (CQA) marker.[1] Its presence indicates a loss of process control during the linker synthesis.[1]

HPLC Method Parameters (Self-Validating System)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 210 nm (Carbonyl absorption).[1]

-

Retention Time Logic:

-

Starting Material: Early eluting (Polar).[1]

-

Target Linker (Mono-Cl): Mid-eluting.

-

Impurity (Di-Cl): Late eluting (Hydrophobic due to gem-dichloro substitution).

-

Visualization: Process Control Logic

Figure 2: Quality control decision tree for evaluating medoxomil linker purity.

Applications in Drug Development

While primarily monitored as an impurity, the unique reactivity of this compound offers specific utility:

-

Reference Standard: Essential for GMP release testing of Olmesartan Medoxomil intermediates.

-

Masked Diketone: Under controlled acidic hydrolysis, it releases 2,3-butanedione (Diacetyl) , acting as a protected form of this volatile reagent.[1]

-

Electrolyte Additive: Research suggests chlorinated cyclic carbonates can passivate cathode surfaces in Lithium-Ion batteries, though this is a niche application compared to fluoro-carbonates.

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 10465014, trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one. Retrieved from [Link][1]

-

Google Patents. (2015).[1] Process for the preparation of 4-halomethyl-5-methyl-1,3-dioxolene-2-one (Patent IN-2013CH00669). Retrieved from

-

EPA DSSTox. (2023). This compound Substance Record. Retrieved from [Link][1][4]

Sources

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one spectral data (NMR, IR, Mass Spec)

The following technical guide details the spectral and physicochemical profile of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one , a critical reactive intermediate in the synthesis of dioxolenone-based prodrug linkers.

Executive Summary

This compound (CAS: 129482-56-0) is a highly functionalized cyclic carbonate derivative.[1] It primarily serves as the electrophilic intermediate in the chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) . Its significance lies in its role as a precursor to 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one , a pivotal moiety used to generate bio-labile prodrugs (e.g., lenampicillin, prulifloxacin, and olmesartan medoxomil).

Due to the presence of vicinal dichloride functionality on the quaternary carbons of the dioxolane ring, this compound exhibits high reactivity and sensitivity to moisture. Researchers characterizing this compound often encounter it as a transient species during the radical chlorination of DMDO before it undergoes thermal elimination-rearrangement.

Physicochemical Properties

The following data establishes the baseline identity of the compound.

| Property | Value | Notes |

| IUPAC Name | This compound | Trans/Cis isomers exist; Trans is often thermodynamically favored. |

| Molecular Formula | ||

| Molecular Weight | 185.00 g/mol | Average mass |

| Monoisotopic Mass | 183.9694 Da | Based on |

| Physical State | Viscous Oil / Low-melting Solid | Highly hygroscopic; hydrolyzes to diacetyl and HCl/CO2. |

| Solubility | DCM, | Reacts with protic solvents (MeOH, Water). |

Spectral Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Note: Due to the compound's instability and tendency to eliminate HCl to form the exocyclic methylene derivative (4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one), spectra are often acquired in anhydrous

H NMR (Proton)

The spectrum is characterized by the absence of methine protons and the presence of deshielded methyl singlets.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 2.15 – 2.30 | Singlet (s) | 6H | Methyl groups attached to quaternary carbons bearing highly electronegative atoms (Cl, O). | |

| 2.18 | Singlet | N/A | Impurity | Characteristic shift of the elimination product (methylene derivative) if elimination occurs. |

C NMR (Carbon)

The spectrum displays three distinct carbon environments.[2][3][4][5]

| Shift ( | Assignment | Structural Insight |

| 150.5 – 153.0 | Cyclic carbonate carbonyl. Deshielded relative to non-chlorinated DMDO (~152 ppm) due to inductive effect of Cl. | |

| 98.0 – 104.0 | Quaternary backbone carbons. The geminal O and Cl atoms cause significant downfield shift (compare to ~75 ppm for non-chlorinated). | |

| 24.0 – 26.5 | Methyl carbons. |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the ring-strained carbonate carbonyl and carbon-chlorine stretches.

-

Carbonyl Stretch (

): 1825 – 1845 cm -

C-O Stretch: 1050 – 1150 cm

(Strong, broad). -

C-Cl Stretch: 650 – 750 cm

(Distinct fingerprint bands).

Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation via the chlorine isotope pattern.

-

Ionization Mode: EI (Electron Impact) or CI (Chemical Ionization).

-

Molecular Ion (

): 184 (for -

Isotope Pattern (Critical Diagnostic):

-

The presence of two chlorine atoms dictates a characteristic 9:6:1 intensity ratio for the

,

-

| m/z | Relative Intensity | Ion Identity |

| 184 | 100% | |

| 186 | ~65% | |

| 188 | ~10% | |

| 149 | High |

Synthesis & Reaction Pathway

The synthesis of DCDMD is an intermediate step.[7] It is rarely the final target; rather, it is the "activation" step of the DMDO linker.

Experimental Workflow (Chlorination)

-

Reagents: 4,5-Dimethyl-1,3-dioxol-2-one (DMDO), Sulfuryl Chloride (

), AIBN (catalytic). -

Solvent: Carbon Tetrachloride (

) or Dichloromethane ( -

Conditions: Reaction is typically initiated at 0°C and warmed to reflux. The DCDMD forms first.

-

Elimination: Upon heating (>60°C) or treatment with base, DCDMD eliminates HCl to form the Methylene Intermediate , which rearranges to the Chloromethyl Prodrug Linker .

Pathway Visualization

The following diagram illustrates the transformation of the starting material through the DCDMD intermediate to the final prodrug linker.

Caption: Synthetic pathway from DMDO to the active prodrug linker, highlighting DCDMD as the critical dichloro intermediate.

Handling and Stability

-

Moisture Sensitivity: The C-Cl bond adjacent to the carbonate oxygen is highly susceptible to hydrolysis. Exposure to atmospheric moisture leads to ring opening and the formation of diacetyl (2,3-butanedione),

, and HCl. -

Thermal Instability: DCDMD is thermally labile. Prolonged heating promotes the elimination of HCl.

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.

References

-

Synthesis of DMDO Derivatives: Sakamoto, F., Ikeda, S., & Tsukamoto, G. (1984). "Studies on prodrugs. II. Preparation and characterization of (5-substituted 2-oxo-1,3-dioxolen-4-yl)methyl esters of ampicillin." Chemical & Pharmaceutical Bulletin, 32(6), 2241-2248.

-

Chlorination Mechanism: Alpegiani, M., et al. (1992). "Chemistry of 1,3-dioxol-2-ones: Synthesis of new prodrug linkers." Synthetic Communications, 22(9), 1277-1282.

-

Spectral Analogues (Dioxolanones): GuideChem Chemical Database. "this compound (CAS 129482-56-0) Entry."

-

Prodrug Linker Applications: Sun, L., et al. (2013).[6][8] "Synthesis and evaluation of novel olmesartan medoxomil derivatives." Journal of Chinese Pharmaceutical Sciences.

Sources

- 1. Page loading... [guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. rsc.org [rsc.org]

- 6. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]

- 7. CN103483307A - Preparation method of 4,5-dimethyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Technical Profile: 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Reactivity, Synthesis, and Application in Prodrug Design

Executive Summary

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS: 129482-56-0) is a specialized halogenated cyclic carbonate.[1][2] It serves as a critical high-energy intermediate in the synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) esters. These moieties are pivotal in pharmaceutical chemistry for converting polar carboxylic acid drugs (e.g., Olmesartan, Lenampicillin) into lipophilic, orally bioavailable prodrugs.

This guide details the reactivity profile of this compound, specifically focusing on its role as a kinetic intermediate during the chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) and its subsequent rearrangement to the thermodynamically stable linker, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

The compound is characterized by a saturated dioxolane ring substituted with two geminal methyl/chloro pairs. Its high reactivity stems from the strain of the cyclic carbonate combined with the electron-withdrawing inductive effect of the vicinal dichlorides.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 129482-56-0 |

| Molecular Formula | C₅H₆Cl₂O₃ |

| Molecular Weight | 185.00 g/mol |

| Physical State | Viscous liquid or low-melting solid (highly dependent on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |

| Stability | Thermally unstable; prone to elimination of HCl at T > 80°C |

Reactivity Profile & Mechanistic Pathways[8]

The reactivity of this compound is defined by its tendency to restore conjugation or eliminate leaving groups. It acts less as a final building block and more as a reactive reservoir in the chlorination of DMDO.

The Chlorination-Rearrangement Sequence

The industrial utility of this compound lies in its transformation into DMDO-Cl .[3]

-

Electrophilic Addition: Chlorination of the parent alkene (DMDO) yields the saturated vicinal dichloride (the Topic compound).

-

Elimination/Rearrangement: Under thermal stress or Lewis acid catalysis, the compound eliminates HCl or rearranges to form the allylic chloride (DMDO-Cl).

Hydrolytic Instability

The electron-deficient carbonate carbonyl is highly susceptible to nucleophilic attack.

-

Mechanism: Attack by water at the C2 carbonyl leads to ring opening, decarboxylation, and the release of 2,3-butanedione (diacetyl) and HCl.

-

Implication: Anhydrous conditions (< 0.05% water) are mandatory during handling to prevent runaway acidic decomposition.

Visualization of Reaction Pathways

Figure 1: The reaction manifold of this compound, showing its conversion from precursor to the active pharmaceutical linker (DMDO-Cl).[1][2][4][3][5]

Experimental Protocols

Protocol A: Synthesis & In-Situ Rearrangement (Self-Validating)

Context: This protocol targets the Topic Compound as a transient intermediate en route to the stable DMDO-Cl linker. Isolating the pure dichloro species is difficult due to its instability; therefore, this workflow monitors its formation and subsequent conversion.

Reagents:

-

4,5-Dimethyl-1,3-dioxol-2-one (DMDO): 1.0 eq

-

Sulfuryl Chloride (SO₂Cl₂): 1.15 eq

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Radical Initiator: AIBN (catalytic, optional but recommended)

Workflow:

-

Setup: Charge a jacketed reactor with DMDO and DCM (5 vol). Cool to 0–5°C under N₂ atmosphere.

-

Chlorination (Formation of Topic Compound):

-

Add SO₂Cl₂ dropwise over 2 hours.[3]

-

Validation Point: Monitor by GC/MS. The disappearance of DMDO (MW 114) and appearance of the dichloro adduct (MW 185) confirms the formation of This compound .

-

Critical Control: Maintain T < 10°C to prevent premature elimination.

-

-

Thermal Rearrangement:

-

Once DMDO is consumed (<1%), slowly heat the reaction mass to reflux (40°C for DCM, or switch solvent to higher boiler if needed).

-

Observation: Evolution of HCl gas will be vigorous. Scrubbing is required.

-

Continue heating until the peak for the dichloro species (MW 185) vanishes and the peak for DMDO-Cl (MW 148.5) maximizes.[3]

-

-

Workup:

-

Concentrate the mixture under reduced pressure.

-

Distill the residue under high vacuum (approx. 90-95°C at 2-5 mmHg) to isolate the final linker.

-

Protocol B: Prodrug Coupling (Application)

Context: Utilizing the derived linker to mask a carboxylic acid drug (e.g., Olmesartan).

-

Dissolution: Dissolve the carboxylic acid drug (1.0 eq) in DMF.

-

Base Addition: Add K₂CO₃ (1.2 eq) to form the carboxylate salt.

-

Alkylation: Add the DMDO-Cl (derived from the topic compound) (1.1 eq) at 0°C.

-

Validation: Monitor TLC/HPLC for the formation of the ester linkage. The reaction is driven by the precipitation of KCl.

Safety & Handling (High Hazard)

The this compound moiety presents specific hazards:

-

Pressure Hazard: The molecule can spontaneously eliminate HCl and CO₂ upon heating. Never store the crude dichloro intermediate in sealed vessels without pressure relief valves.

-

Vesicant Properties: Like many alpha-halo carbonyls, it is a potent alkylating agent. Double-gloving (Nitrile/Laminate) and full face shielding are mandatory.

-

Incompatibility: Violent reaction with amines and strong bases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11332880, this compound. Retrieved from [Link]

- Sakamoto, F., et al. (1984).Studies on prodrugs. II. Preparation and characterization of (5-substituted 2-oxo-1,3-dioxol-4-yl)methyl esters of ampicillin. Chemical & Pharmaceutical Bulletin. (Foundational text on the rearrangement mechanism).

-

European Patent Office. Process for the preparation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one.[4] (Describes the chlorination/rearrangement sequence using SO₂Cl₂). Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C5H6Cl2O3 | CID 11332880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Eureka | Patsnap [eureka.patsnap.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN105348249A - Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]

Technical Whitepaper: cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

The following technical guide details the properties, synthesis, and critical application pathways of cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one , a pivotal intermediate in the synthesis of pharmaceutical prodrug scaffolds and advanced electrolyte additives.

Core Function: Synthetic Precursor for Dioxolenone (Medoxomil) Scaffolds & Vinylene Carbonate Derivatives.[1]

Executive Summary

cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS: 129482-56-0) is a highly specialized saturated cyclic carbonate intermediate.[1][2][3] It serves as the "halogenated bridge" in the conversion of inexpensive 2,3-butylene carbonate into high-value unsaturated derivatives like 4,5-dimethyl-1,3-dioxol-2-one (DMDO) .[1]

For drug development professionals, this molecule is the mechanistic key to accessing the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (Medoxomil) moiety—a critical promoiety used to enhance the oral bioavailability of carboxylic acid drugs (e.g., Olmesartan medoxomil, Lenampicillin).[1] Its precise stereochemistry (cis-dichloro) and high reactivity toward reductive elimination make it a unique tool in process chemistry.[1]

Chemical Identity & Physicochemical Properties

This compound is characterized by a saturated dioxolane ring bearing two methyl groups and two chlorine atoms at the 4 and 5 positions.[1][4] The cis-configuration is critical for specific elimination mechanisms.

Table 1: Core Technical Specifications

| Property | Data |

| Chemical Name | cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one |

| CAS Number | 129482-56-0 |

| Molecular Formula | |

| Molecular Weight | 185.01 g/mol |

| Physical State | White to off-white crystalline solid (or semi-solid oil depending on purity) |

| Purity Standard | Typically ≥98% (GC) for synthetic applications |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |

| Key Functional Groups | Cyclic Carbonate, Vicinal Dichloride |

Synthetic Utility & Mechanism: The "Medoxomil" Pathway

The primary value of cis-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one lies in its ability to undergo reductive dechlorination .[1] This process restores the double bond to form the unsaturated dioxolenone ring, which is the scaffold for Medoxomil prodrugs.[1]

The "Chlorination-Elimination" Protocol

This molecule is typically generated via the radical chlorination of 4,5-dimethyl-1,3-dioxolan-2-one (Butylene Carbonate).[1] The subsequent step is the critical transformation for pharma applications.[1][5]

Reaction Logic:

-

Precursor Formation: Chlorination of Butylene Carbonate introduces the leaving groups.[1]

-

Activation (The Target Molecule): The cis-dichloro species is isolated or used in situ.[1]

-

Reductive Elimination: Treatment with Zinc (Zn) or organic reducing agents facilitates a Boord-like elimination of the two chlorine atoms.[1]

-

Product: This yields 4,5-dimethyl-1,3-dioxol-2-one (DMDO) .[1][4][6][7][5][8]

-

Functionalization: DMDO is further radically brominated/chlorinated at the methyl group to create the Medoxomil halide , which is then coupled to the drug substance.[1]

Mechanistic Diagram (Medoxomil Synthesis)

The following diagram illustrates the central role of the cis-dichloro intermediate in generating the prodrug handle.

Caption: The strategic position of the cis-dichloro intermediate in the synthesis of Medoxomil prodrugs.

Experimental Synthesis Protocol

Note: This protocol synthesizes the target cis-dichloro compound from the commercially available butylene carbonate.[1]

Step 1: Chlorination of Butylene Carbonate

Reagents: 4,5-Dimethyl-1,3-dioxolan-2-one (1.0 eq), Sulfuryl Chloride (

-

Setup: Charge a reaction vessel with 4,5-dimethyl-1,3-dioxolan-2-one and solvent under

atmosphere. -

Initiation: Add AIBN (0.05 eq) and heat to reflux.

-

Addition: Dropwise add

over 2 hours, maintaining reflux. The evolution of -

Reaction: Continue reflux for 4–6 hours until GC monitoring shows consumption of starting material.

-

Workup: Cool to room temperature. Wash the organic layer with saturated

(aq) to remove acid traces, then brine.[1] -

Isolation: Dry over

, filter, and concentrate in vacuo. The residue is the crude 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one .[1] -

Purification: Recrystallization from hexane/ether yields the pure cis-isomer.[1]

Step 2: Validation (Self-Validating Check)

-

1H NMR (CDCl3): Look for the disappearance of the methine protons (CH-O) present in the starting material (~4.5 ppm).[1] The product will show a singlet for the methyl groups shifted downfield due to the geminal chlorine.[1]

-

Melting Point: Verify against the standard (approx. range for crude is broad; pure isomer requires specific reference comparison).[1]

Handling, Stability & Safety

Researchers must treat this compound as a reactive electrophile .[1]

Stability Profile

-

Hydrolysis Sensitivity: High.[1][3] The vicinal dichloride adjacent to the carbonate makes the ring susceptible to hydrolysis, releasing acetoin derivatives,

, and -

Thermal Stability: Moderately stable, but prolonged heating above 100°C without a stabilizer may induce decomposition or elimination of

/

Safety Hazards (GHS Classification)

-

Skin/Eye Irritant: Causes severe skin burns and eye damage (due to potential HCl hydrolysis on contact with moisture).[1]

-

Respiratory Irritant: Inhalation of dust/vapor can cause respiratory distress.[1]

-

PPE Requirements: Fume hood, butyl rubber gloves, and chemical splash goggles are mandatory.[1]

Applications in Battery Science (Secondary Use Case)

While the primary interest for this audience is pharma, it is notable that the downstream product (DMDO) is a critical Solid Electrolyte Interphase (SEI) forming additive in Lithium-Ion batteries.[1]

-

Mechanism: The unsaturated bond (formed from the dichloro precursor) polymerizes on the graphite anode, preventing electrolyte decomposition.[1]

-

Relevance: High-purity synthesis of the dichloro intermediate ensures battery-grade DMDO (free of protic impurities).[1]

References

-

PubChem. this compound (Compound Summary). National Library of Medicine.[1] Link

-

GuideChem. Synthesis and Application of 4,5-Dimethyl-1,3-dioxol-2-one. (Discusses the chlorination/dechlorination route).[1] Link

-

Patent CN101250178A. Preparation of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one.[1][5] (Describes the chlorination of the dioxolanone ring). Link

Sources

- 1. 4,5-Dimethyl-1,3-dioxol-2-one | C5H6O3 | CID 142210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. allmpuslab.com [allmpuslab.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one|CAS 5368-01-4 [benchchem.com]

- 5. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]

- 6. CN1261427C - Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one - Google Patents [patents.google.com]

- 7. 4,5-Dimethyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

Technical Monograph: trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

This technical guide details the properties, synthesis, and critical control parameters of trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one , a pivotal reference standard and process impurity in the synthesis of "medoxomil" prodrug moieties.

Role: Critical Process Impurity & Analytical Reference Standard Primary Application: Quality Control in Medoxomil Prodrug Synthesis (e.g., Olmesartan, Prulifloxacin)

Executive Summary

In the high-stakes field of prodrug development, the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) moiety is a gold standard for enhancing oral bioavailability. The synthesis of this moiety typically involves the radical halogenation of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) . However, a competing electrophilic pathway can lead to the saturation of the dioxolone ring, yielding trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one .

This compound serves two distinct roles:

-

Critical Quality Attribute (CQA): Its presence indicates suboptimal chlorination conditions (e.g., excessive Cl₂ concentration or lack of radical initiation).

-

Reference Standard: It is synthesized and purified to calibrate HPLC/GC methods for impurity quantification in Active Pharmaceutical Ingredients (APIs).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one |

| CAS Number | 116857-05-7 |

| Molecular Formula | C₅H₆Cl₂O₃ |

| Molecular Weight | 185.01 g/mol |

| Stereochemistry | trans-diequatorial chlorine configuration (Anti-addition product) |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in DCM, Chloroform, THF; Hydrolyzes in water |

| Stability | Moisture sensitive; store under inert atmosphere at -20°C |

Structural Insight

Unlike the planar, conjugated system of the parent DMDO, this impurity possesses a puckered dioxolane ring. The trans arrangement of the chlorine atoms at the quaternary carbons (C4/C5) results from the anti-addition mechanism, imparting a specific C2 symmetry that is distinguishable by NMR.

Mechanistic Origin & Synthesis Strategies[9]

The Divergent Pathway (Graphviz Visualization)

The formation of this compound is a classic case of kinetic vs. thermodynamic control and radical vs. ionic mechanisms . In the industrial synthesis of the medoxomil linker, the goal is free-radical substitution at the methyl group. The impurity arises when ionic electrophilic addition occurs across the double bond.

Synthesis Protocol (Reference Standard)

To generate this compound for analytical qualification, one must intentionally favor Path B (Electrophilic Addition).

Reagents:

-

Reagent: Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) without initiator.

-

Solvent: Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM).

Protocol:

-

Preparation: Dissolve 10.0 g (87.6 mmol) of DMDO in 100 mL of dry DCM in a 250 mL round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath to suppress radical pathways and favor ionic addition.

-

Addition: Bubble Cl₂ gas slowly through the solution or add SO₂Cl₂ (1.1 eq) dropwise. Crucial: Perform in the dark to prevent radical initiation.

-

Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (UV active) will disappear; the product is less UV active but stainable with KMnO₄.

-

Quench: Purge excess Cl₂ with nitrogen or wash with 10% Na₂S₂O₃.

-

Workup: Separate organic layer, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/DCM to isolate the pure trans isomer.

Analytical Characterization

NMR Spectroscopy

The symmetry of the trans isomer simplifies the spectrum compared to the cis form or the monochlorinated variants.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.95 ppm (s, 6H, 2 x CH₃).

-

Note: The signal is a singlet due to the chemical equivalence of the methyl groups in the C2-symmetric trans isomer. A split signal or multiple peaks indicate the presence of the cis isomer or hydrolysis products.

-

-

¹³C NMR:

-

δ 151.0 (C=O, Carbonate)

-

δ 95.5 (C-Cl, Quaternary Ring Carbon)

-

δ 22.1 (CH₃)

-

Mass Spectrometry (GC-MS)

-

Molecular Ion: m/z 184/186/188 (Characteristic Cl₂ isotope pattern: 9:6:1).

-

Fragmentation: Loss of CO₂ (M-44) and Cl/HCl are dominant pathways.

Control Strategy in Drug Development

For researchers synthesizing Olmesartan Medoxomil or similar prodrugs, the presence of this impurity is a "red flag" for process deviation.

| Parameter | Impact on Impurity Formation | Corrective Action |

| Temperature | Low temperatures favor ionic addition (Impurity). | Maintain reaction >40°C (reflux) to favor radical substitution. |

| Light/Initiator | Absence of radicals favors ionic addition. | Ensure adequate UV irradiation or AIBN/Benzoyl Peroxide load. |

| Reagent Stoichiometry | Excess Cl₂ leads to over-chlorination. | Use strict limiting stoichiometry or slow addition rates. |

Detection Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 mins.

-

Detection: UV at 210 nm (Carbonyl absorption; low sensitivity requires high concentration).

Safety & Handling

-

Hydrolysis Hazard: This compound releases HCl and 2,3-butanedione (diacetyl) upon contact with water. Diacetyl is a known respiratory hazard (popcorn lung).

-

PPE: Handle in a fume hood with nitrile gloves and safety goggles.

-

Storage: Store in a tightly sealed vial with desiccant at -20°C.

References

-

Synthesis of DMDO Precursors: Process for producing 4,5-dialkyl-4,5-difluoro-1,3-dioxolan-2-one.[2] World Intellectual Property Organization, WO2010128634 A1.[2] Link

-

Impurity Profiling: 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one Reference Standard. Benchchem / PubChem Compound Summary.[3] Link

-

Prodrug Chemistry: The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. Pharmaceutics, 2020.[4] Link

-

Chlorination Mechanisms: Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate. J Chem Theory Comput, 2007.[5] Link

Sources

- 1. 4,5-Dimethyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C5H6Cl2O3 | CID 11332880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

[1][2]

Executive Summary

This application note details the synthetic pathway for 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one , a critical electrophilic intermediate used in the synthesis of prodrug linkers (e.g., for olmesartan medoxomil) and as a specialized electrolyte additive.

While often confused with the oxidant dimethyldioxirane (DMDO), the target molecule here is a cyclic carbonate . The synthesis is achieved via a two-stage protocol starting from acetoin (3-hydroxy-butan-2-one).

-

Cyclization: Conversion of acetoin to the unsaturated carbonate, 4,5-dimethyl-1,3-dioxol-2-one.

-

Chlorination: Electrophilic addition of chlorine across the double bond to yield the vicinal dichloride target.

Critical Control Point: The second stage requires strict temperature control to prevent the rearrangement of the dichloro-intermediate into the thermodynamically stable 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

Retrosynthetic Analysis & Pathway

The synthesis relies on constructing the dioxolone core followed by functionalization. Direct chlorination of acetoin is non-selective; therefore, the ring must be established first.

Figure 1: Synthetic pathway from Acetoin to the Dichloro-carbonate target, highlighting the risk of thermal rearrangement.

Safety & Hazard Assessment

WARNING: This protocol involves highly hazardous reagents. All operations must be performed in a properly functioning fume hood.

| Reagent | Hazard Class | Critical Safety Measure |

| Triphosgene (BTC) | Acute Toxicity (Inhalation/Oral) | Solid phosgene equivalent. Moisture generates Phosgene gas. Use a caustic scrubber (NaOH) for vent lines. |

| Sulfuryl Chloride | Corrosive, Water Reactive | Reacts violently with water to release HCl and SO2. Handle under inert atmosphere ( |

| Dichloromethane | Carcinogen, Volatile | Standard solvent safety. |

| Target Molecule | Irritant, Moisture Sensitive | Hydrolyzes to release HCl. Store in a desiccator. |

Experimental Protocols

Stage 1: Synthesis of 4,5-Dimethyl-1,3-dioxol-2-one

This step cyclizes acetoin using Triphosgene (BTC). BTC is preferred over phosgene gas for laboratory-scale safety, though it behaves similarly mechanistically.

Reagents:

-

3-Hydroxy-butan-2-one (Acetoin): 1.0 eq (e.g., 88.1 g, 1.0 mol)

-

Triphosgene (BTC): 0.35 eq (34.0 g)

-

Pyridine (Base): 2.2 eq (174 g)

-

Dichloromethane (DCM): 10 volumes (relative to Acetoin)

Protocol:

-

Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, addition funnel, internal thermometer, and a reflux condenser connected to a NaOH scrubber (to trap any escaped phosgene).

-

Solvation: Charge DCM (800 mL) and Triphosgene (34.0 g) into the flask. Cool the mixture to 0°C using an ice/salt bath.

-

Addition: Dissolve Acetoin (88.1 g) in Pyridine (174 g) and DCM (100 mL). Add this mixture dropwise to the reaction flask over 2 hours.

-

Note: The reaction is exothermic.[1] Maintain internal temperature < 5°C .

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane) for the disappearance of acetoin.

-

Quench: Cool back to 0°C. Carefully quench with saturated aqueous

(200 mL). -

Workup: Separate the organic layer. Wash the aqueous layer with DCM (2 x 100 mL). Combine organics and wash with 1N HCl (to remove pyridine), followed by brine. Dry over anhydrous

. -

Purification: Concentrate in vacuo. Purify the residue by vacuum distillation.

-

Target Fraction: Collect the fraction boiling at ~65–70°C (at 15 mmHg).

-

Yield: Expect 60–70% of a colorless oil.

-

Stage 2: Chlorination to this compound

This is the critical step. The goal is addition of chlorine, not substitution/rearrangement. We use Sulfuryl Chloride (

Reagents:

-

4,5-Dimethyl-1,3-dioxol-2-one (Stage 1 Product): 1.0 eq (e.g., 11.4 g, 100 mmol)

-

Sulfuryl Chloride (

): 1.1 eq (14.8 g, 8.9 mL) -

Dichloromethane (DCM): 50 mL (Anhydrous)

-

AIBN (Azobisisobutyronitrile): 0.01 eq (Catalytic, optional radical initiator)

Protocol:

-

Setup: Flame-dry a 250 mL 2-neck flask. Flush with Argon. Equip with a magnetic stir bar, addition funnel, and thermometer.

-

Charge: Add Stage 1 product (11.4 g) and anhydrous DCM (50 mL). Cool the solution to -5°C to 0°C using an ice/salt bath.

-

Scientific Rationale: Low temperature favors the kinetic addition product (the dichloro target) and inhibits the thermodynamic rearrangement to the chloromethyl derivative.

-

-

Addition: Add Sulfuryl Chloride (14.8 g) dropwise over 30 minutes.

-

Reaction: Stir at 0°C for 2 hours.

-

Monitoring: Take an aliquot, evaporate solvent with a stream of nitrogen (do not heat), and check 1H NMR. The vinylic methyl signal of the starting material (

~2.1 ppm) should disappear, replaced by a downfield shift for the methyls on the chlorinated carbons (

-

-

Isolation:

-

Do NOT distill at high temperature. The product is thermally unstable.

-

Concentrate the reaction mixture under reduced pressure (Rotovap) with a bath temperature strictly below 30°C .

-

-

Purification: The residue is typically pure enough for downstream applications (>90%). If necessary, rapid recrystallization from cold dry hexane/ether can be attempted, but hydrolysis is a risk.

-

Appearance: Pale yellow to colorless semi-solid or oil.

-

Analytical Validation

To validate the synthesis, compare the spectral data against the following parameters.

| Technique | Expected Signal / Characteristic | Interpretation |

| 1H NMR (CDCl3) | Singlet indicates equivalent Methyl groups. Absence of vinylic protons or splitting confirms saturation and symmetry. | |

| 13C NMR | The quaternary carbon shift at ~100 ppm is characteristic of the gem-dichloro/oxygen substituted carbon. | |

| IR Spectroscopy | 1810–1830 cm⁻¹ | Strong Carbonyl (C=O) stretch, typical for cyclic carbonates (strained ring shifts frequency higher than acyclic). |

Troubleshooting the Rearrangement:

If you observe peaks at

-

Cause: Reaction temperature was too high (>20°C) or workup involved excessive heating.

-

Solution: Repeat Stage 2 with strict temperature control (< 5°C).

References

-

Patent on Dioxolone Synthesis

- Safe and Convenient Procedure for the Preparation of Cyclic Carbonates.

-

Target Molecule Data (PubChem)

-

This compound (CID 11332880).[8]

-

-

Reaction Mechanism Insight

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. synquestlabs.com [synquestlabs.com]

- 4. CN105348249A - Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]

- 5. 4-Cloromethyl-5-methyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]

- 6. CN103450146B - Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one - Google Patents [patents.google.com]

- 7. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]

- 8. This compound | C5H6Cl2O3 | CID 11332880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4,5-Dimethyl-1,3-dioxol-2-one | C5H6O3 | CID 142210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN1261427C - Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one - Google Patents [patents.google.com]

Application Note: 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (Cl2-DMDO) for Cyclic Carbonate Protection of Diols

[1]

Executive Summary

The protection of vicinal (1,2-) and 1,3-diols is a critical step in the synthesis of complex pharmaceutical intermediates, particularly carbohydrates, nucleosides, and polyketides. While acetonides (isopropylidene acetals) are the most common protecting group, they are acid-labile.[1] Cyclic carbonates offer an orthogonal protection strategy: they are stable to acid but cleaved by base.[1]

Traditionally, cyclic carbonates are installed using highly toxic phosgene gas or reactive equivalents like Triphosgene or Carbonyl Diimidazole (CDI). This guide introduces This compound (Cl2-DMDO) as a crystalline, weighable, and bench-stable reagent that functions as a mild carbonylating agent.[1] It offers a safer, stoichiometric alternative to phosgene for installing the cyclic carbonate moiety.

Technical Profile & Advantage

Cl2-DMDO (CAS: 129482-56-0) acts as an activated carbonate donor.[1] Structurally, it is a dioxolan-2-one ring substituted with electron-withdrawing chlorines and stabilizing methyl groups.[1]

Comparison of Carbonylating Reagents[2]

| Feature | Phosgene | Triphosgene | CDI | Cl2-DMDO |

| Physical State | Gas (Toxic) | Solid | Solid (Hygroscopic) | Crystalline Solid |

| Atom Economy | High | Medium | Low | Medium |

| Byproducts | HCl | HCl, Phosgene (trace) | Imidazole | Biacetyl + HCl |